(Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7S/c1-29-15-8-3-12(9-16(15)30-2)10-17-19(25)22(20(26)31-17)11-18(24)21-13-4-6-14(7-5-13)23(27)28/h3-10H,11H2,1-2H3,(H,21,24)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDNHZYETZICRZ-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-nitrophenyl)acetamide is a derivative of thiazolidinedione, which has garnered attention for its potential biological activities, particularly in the fields of antidiabetic and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Structural Overview
The compound features a thiazolidin-3-one core with a substituted benzylidene and an acetamide moiety. The presence of the methoxy groups on the benzylidene ring is significant as they can enhance biological activity through increased lipophilicity and interaction with biological targets.
1. Antidiabetic Activity
Thiazolidinediones are known for their role as agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is involved in glucose metabolism and insulin sensitivity. The compound under discussion has been evaluated for its antidiabetic properties:
- Mechanism of Action : The compound acts by activating PPARγ, promoting glucose uptake in adipocytes and enhancing insulin sensitivity. This activity is crucial for managing type 2 diabetes mellitus.
- In Vitro Studies : In various studies, thiazolidinedione derivatives have shown significant reductions in blood glucose levels in diabetic models. For instance, a related study indicated that compounds with methoxy substituents exhibited enhanced antidiabetic activity comparable to standard drugs like pioglitazone and rosiglitazone .
2. Anticancer Activity
Recent investigations have also highlighted the anticancer potential of thiazolidinedione derivatives:
- Cell Line Studies : The compound has demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The mechanism involves inducing apoptosis through the caspase pathway and arresting the cell cycle at the G1 phase .
- Comparative Efficacy : In vitro assays revealed that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, indicating promising anticancer activity. For example, compounds similar to this compound showed IC50 values in the micromolar range against various cancer cell lines .
Case Study 1: Antidiabetic Effects
A study conducted by Pattan et al. synthesized a series of thiazolidinedione derivatives and assessed their antidiabetic effects using an alloxan-induced diabetic rat model. Among these compounds, those with methoxy substitutions exhibited superior glucose-lowering effects compared to controls .
| Compound | Blood Glucose Level (mg/dL) |
|---|---|
| Control | 250 |
| Pioglitazone | 150 |
| Compound A | 140 |
| Compound B | 130 |
Case Study 2: Anticancer Properties
Research by Jiwane et al. focused on thiazolidinedione derivatives' anticancer properties using MCF-7 breast cancer cells. The study found that certain derivatives induced apoptosis effectively:
| Compound | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| Control | >20 | - |
| Compound C | 6.5 | 70 |
| Compound D | 5.0 | 85 |
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized through a multi-step process involving:
Thiazolidinedione Core Formation
The 2,4-thiazolidinedione ring is synthesized via condensation of thiourea with chloroacetic acid under acidic conditions (Scheme 1, ). Microwave irradiation (250 W, 5 min) significantly accelerates this step, improving yields (>80%) compared to traditional heating .
textCl-CH₂-COOH + NH₂-CS-NH₂ → Thiazolidine-2,4-dione (TZD) core
Acetamide Functionalization
The N-(4-nitrophenyl)acetamide side chain is attached through nucleophilic substitution. Ethyl bromoacetate reacts with the TZD nitrogen, followed by amidation with 4-nitroaniline in DMF using DCC (dicyclohexylcarbodiimide) as a coupling agent .
textTZD-NH + Br-CH₂-COOEt → TZD-N-CH₂-COOEt TZD-N-CH₂-COOEt + H₂N-C₆H₄-NO₂ → Final Acetamide
Electrophilic Aromatic Substitution
The 3,4-dimethoxybenzylidene moiety undergoes sulfonation and nitration at the para position of the methoxy-substituted benzene ring under controlled conditions .
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Sulfonation | H₂SO₄ | -SO₃H | 65 |
| Nitration | HNO₃/H₂SO₄ | -NO₂ | 72 |
Hydrolysis of Acetamide
The acetamide group hydrolyzes in acidic or basic conditions to form a carboxylic acid. For example:
-
Acidic hydrolysis (6M HCl, reflux): Yields 2-(5-(3,4-dimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid .
-
Basic hydrolysis (NaOH, 70°C): Forms the sodium salt of the acid .
Photoisomerization
The (Z)-benzylidene configuration isomerizes to the (E)-form under UV light (λ = 365 nm), altering biological activity .
Stability and Degradation
-
Thermal Stability : Decomposes at 220°C via cleavage of the thiazolidinedione ring .
-
pH Sensitivity : Stable in pH 4–7; hydrolyzes rapidly in strongly acidic (pH < 2) or alkaline (pH > 9) conditions .
Biological Interaction Mechanisms
The compound inhibits COX-II and aldose reductase through:
-
Hydrogen bonding between the TZD carbonyl groups and enzyme active sites (e.g., Ser339, Arg499 in COX-II) .
-
π-Stacking interactions of the 3,4-dimethoxybenzylidene group with hydrophobic pockets .
| Enzyme | IC₅₀ (µM) | Binding Affinity (kcal/mol) |
|---|---|---|
| COX-II | 8.88 | -17.15 |
| Aldose Reductase | 4.16 | -14.20 |
Comparative Reactivity with Analogues
Substituent effects on reactivity and bioactivity:
| Substituent (R) | Reaction Rate (vs Parent) | COX-II IC₅₀ (µM) |
|---|---|---|
| 3,4-Dimethoxy | 1.0 (reference) | 8.88 |
| 4-Fluoro | 1.2 | 10.45 |
| 2,4-Dimethyl | 0.7 | 12.30 |
The 3,4-dimethoxy group enhances electron density, accelerating electrophilic substitutions and improving enzyme inhibition .
Industrial-Scale Optimization
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Key Regions
The compound is compared to four analogs (Table 1) based on modifications to three regions:
Benzylidene substituents
Thiazolidinone core (dioxo vs. thioxo)
Acetamide side chain (aryl substituents).
Key Comparisons
Electronic Effects
- Nitro vs. Methoxy Groups : The target’s 4-nitrophenyl group confers strong electron-withdrawing effects, enhancing electrophilicity compared to Analog 1’s 4-methoxyphenyl (electron-donating) . This difference may influence reactivity in nucleophilic environments or binding to enzymes like aldose reductase.
- Benzylidene Substituents : The 3,4-dimethoxy group in the target and Analog 3 enhances π-π stacking with aromatic residues in protein targets, whereas Analog 2’s 4-nitrobenzylidene may improve redox activity .
Core Modifications
- Dioxo vs. Thioxo: The target’s 2,4-dioxo thiazolidinone core allows stronger hydrogen bonding compared to Analog 3’s 2-thioxo variant, which prioritizes sulfur-mediated interactions (e.g., with cysteine residues) .
Q & A
Q. How can researchers mitigate synthetic byproducts or isomerization during storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
